N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide is a chemical compound with the molecular formula . It belongs to the class of oxazole derivatives, which are recognized for their diverse biological activities and applications across various scientific disciplines. This compound is particularly notable for its potential applications in medicinal chemistry, including therapeutic uses and as a building block in organic synthesis.
The compound is classified under amides and oxazoles, which are characterized by the presence of an amide functional group and an oxazole ring. Its CAS number is 57067-94-4, indicating its unique identification in chemical databases. The structure includes an ethyl group attached to a nitrogen atom, which is also bonded to a hexanamide chain and a 4-methyl-1,3-oxazole moiety.
The synthesis of N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide typically involves the reaction of 4-methyl-1,3-oxazole with N-ethylhexanamide. This reaction can be facilitated by using appropriate catalysts and solvents to enhance yield and purity.
The molecular structure of N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 196.25 g/mol |
IUPAC Name | N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide |
InChI | InChI=1S/C10H16N2O2/c1-4... |
InChI Key | QUHWUFXRYOHUJC-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(=O)N(CC)C1=NC(=CO1)C |
N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
Reactions typically occur under controlled conditions to ensure desired outcomes.
The mechanism of action for N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide involves interactions with specific biological targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. These interactions are critical for its potential therapeutic applications.
N-Ethyl-N-(4-methyl-1,3-oxazol-2-y)hexanamide exhibits typical physical properties associated with amides and oxazoles:
Key chemical properties include:
N-Ethyl-N-(4-methyl-1,3-oxazol-2-y)hexanamide has several scientific applications:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5